![molecular formula C13H14N2O3 B13134820 7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one is a photochromic compound belonging to the spiropyran family. These compounds are known for their ability to undergo reversible transformations between two isomeric forms when exposed to light. The unique structure of 7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one allows it to exhibit significant changes in its physical and chemical properties upon irradiation, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one typically involves the condensation of an indoline derivative with a nitro-substituted benzaldehyde. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The resulting intermediate undergoes a cyclization reaction to form the spirocyclic structure. The final product is purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated purification systems further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Photoisomerization: Exposure to UV light induces a reversible transformation between the closed spiropyran form and the open merocyanine form.
Oxidation and Reduction: The nitro group can participate in redox reactions, leading to the formation of different oxidation states.
Substitution Reactions:
Common Reagents and Conditions
Photoisomerization: UV light (wavelength around 365 nm) is used to induce the isomerization. The process can be reversed by exposure to visible light or heat.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used to reduce the nitro group.
Major Products Formed
Merocyanine Form: The open form of the compound resulting from photoisomerization.
Reduced Derivatives: Products formed by the reduction of the nitro group to amine or hydroxylamine derivatives.
Substituted Derivatives: Compounds with various functional groups introduced through substitution reactions.
科学研究应用
7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the development of smart materials and sensors.
Biology: Employed in the study of photoresponsive biological systems and as a tool for controlling biological processes with light.
Medicine: Investigated for potential use in photodynamic therapy and as a component of light-activated drug delivery systems.
Industry: Utilized in the production of photochromic coatings, optical data storage devices, and smart textiles.
作用机制
The mechanism of action of 7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one involves the reversible photoisomerization between the spiropyran and merocyanine forms. Upon exposure to UV light, the spiropyran form absorbs energy and undergoes a structural change to form the merocyanine isomer. This transformation alters the compound’s electronic structure, leading to changes in its optical and chemical properties. The process can be reversed by exposure to visible light or heat, returning the compound to its original spiropyran form.
相似化合物的比较
Similar Compounds
- 6-Nitro-1’,3’,3’-trimethylspiro[2H-1-benzopyran-2,2’-indolin]
- 1’,3’-Dihydro-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-(2H)-indole]
Uniqueness
7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one stands out due to its unique cyclohexane ring, which imparts distinct steric and electronic properties compared to other spiropyran derivatives. This structural feature enhances its photochromic behavior and makes it particularly suitable for applications requiring high sensitivity and stability.
属性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
7-nitrospiro[1H-indole-3,1'-cyclohexane]-2-one |
InChI |
InChI=1S/C13H14N2O3/c16-12-13(7-2-1-3-8-13)9-5-4-6-10(15(17)18)11(9)14-12/h4-6H,1-3,7-8H2,(H,14,16) |
InChI 键 |
JPYFWQYIBOOZCO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)C3=C(C(=CC=C3)[N+](=O)[O-])NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




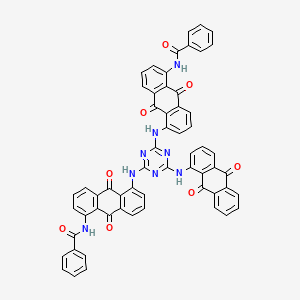
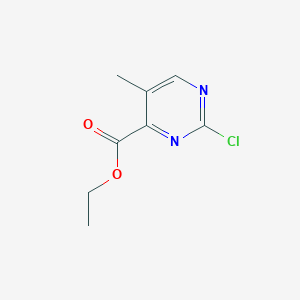

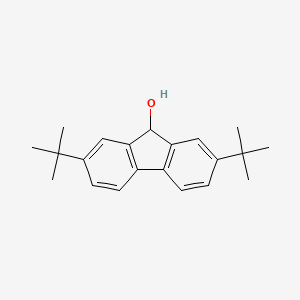
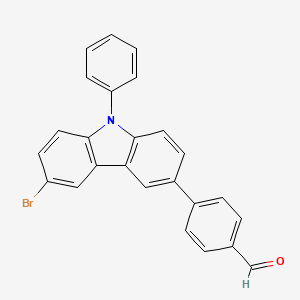
![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)
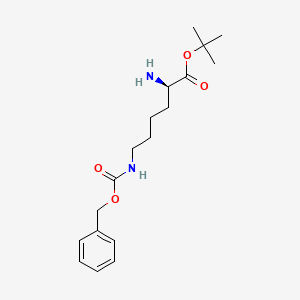
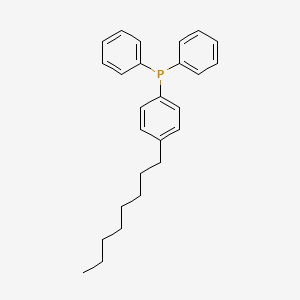
![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)


